

(R)-2-Methylpyrrolidine CAS number and properties

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Compound of Interest

Compound Name: (R)-2-Methylpyrrolidine

Cat. No.: B1222950

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An In-depth Technical Guide to **(R)-2-Methylpyrrolidine**

Introduction

(R)-2-Methylpyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a methyl group at the second carbon.^[1] This chiral building block is of significant interest in pharmaceutical and agrochemical synthesis due to its unique ability to introduce chirality and enhance the efficacy of chemical reactions.^{[2][3]} Its distinct stereochemistry is crucial in the formulation of enantiomerically pure compounds, particularly in the synthesis of alkaloids and other biologically active molecules.^{[2][3]} This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety protocols for **(R)-2-Methylpyrrolidine**.

Chemical and Physical Properties

(R)-2-Methylpyrrolidine is a colorless to light yellow liquid with a characteristic odor.^{[1][2]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value
CAS Number	41720-98-3[2][4]
Molecular Formula	C ₅ H ₁₁ N[2][4]
Molecular Weight	85.15 g/mol [2][4][5]
Appearance	Colorless to light yellow liquid[2][3]
Density	0.842 g/mL at 25 °C[2][4][6]
Boiling Point	97-99 °C at 744 mmHg[7]
Flash Point	7.22 °C (45.0 °F) - closed cup[4][6]
Refractive Index	n _{20/D} 1.4353[4][6]
Optical Rotation	[α] ²⁰ /D = -18 ± 2° (c=1 in MeOH)[2][3]
Solubility	Soluble in organic solvents.[2][3][7]
Storage Temperature	2-8°C[2][4][6]

Synthesis

An efficient and practical synthesis of **(R)-2-Methylpyrrolidine** has been developed, allowing for scalable preparation in high yield and optical purity.[8][9] The process typically involves a multi-step sequence starting from readily available chiral precursors.[8][9]

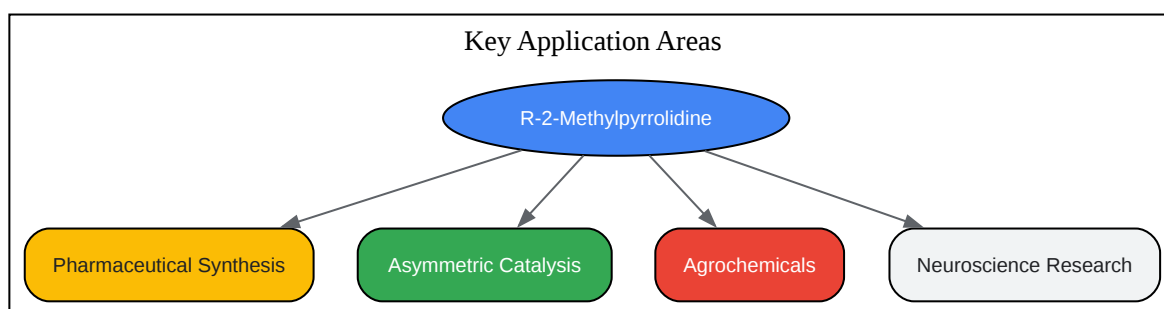
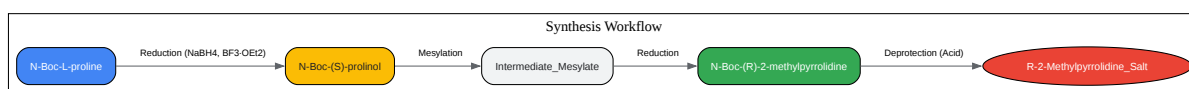
Experimental Protocol: Four-Step Synthesis from N-Boc-L-proline

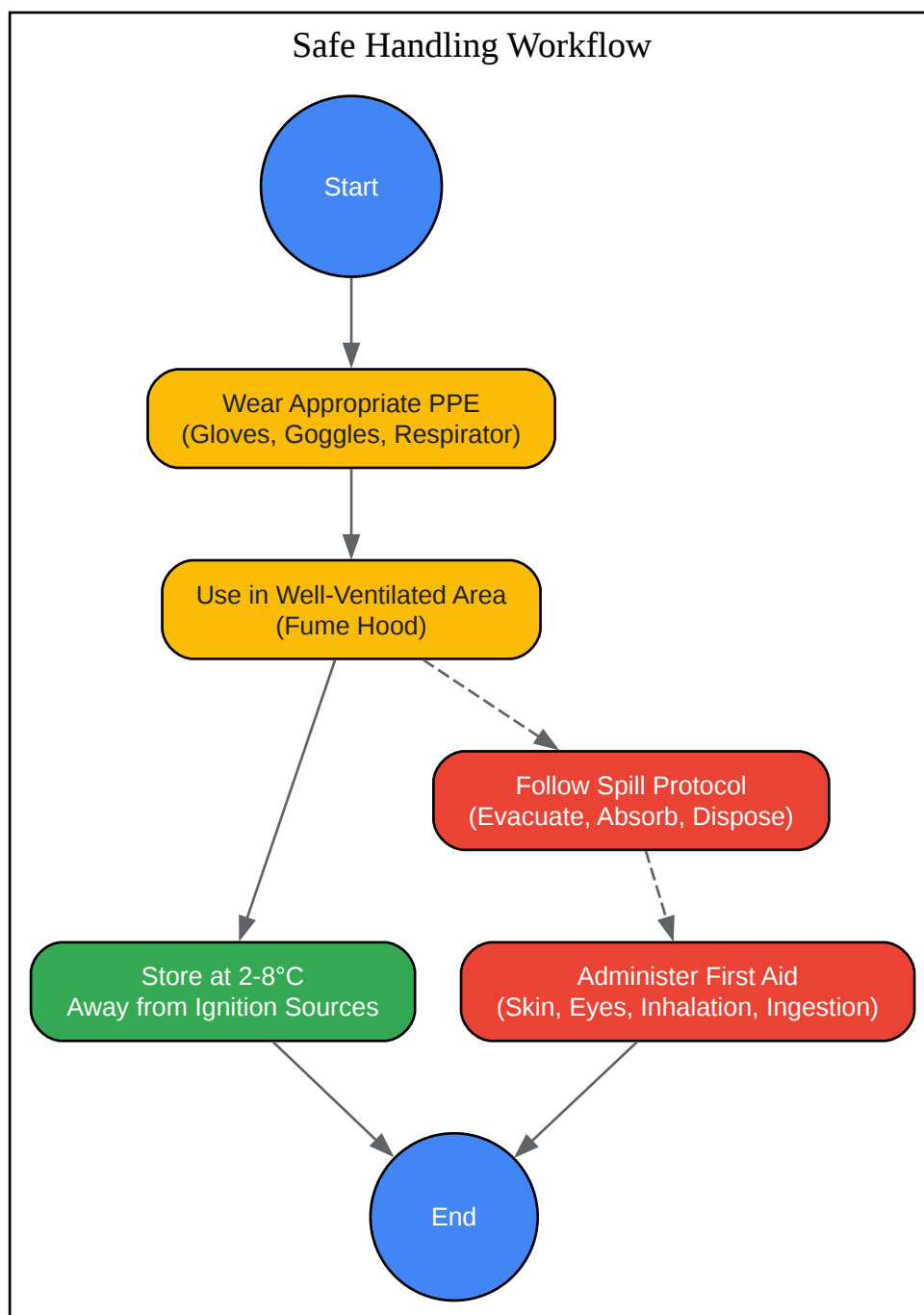
This synthetic route provides **(R)-2-Methylpyrrolidine** in high yield and greater than 99% optical purity without the need for chromatographic purification.[8][9]

- Reduction of N-Boc-L-proline: N-Boc-L-proline is reduced using borane, generated in situ from sodium borohydride and boron trifluoride etherate, to yield N-Boc-(S)-prolinol.[8][9] The product can be purified by crystallization from heptane.[8][9]

- Mesylation of N-Boc-(S)-prolinol: The resulting prolinol is then treated with methanesulfonyl chloride to produce the corresponding mesylate.
- Reduction of the Mesylate: The mesylate is reduced to form N-Boc-(R)-2-methylpyrrolidine.
- Deprotection: The N-Boc protecting group is removed using an acid, such as benzenesulfonic acid or hydrochloric acid, to yield the final product, **(R)-2-Methylpyrrolidine**, which can be isolated as a salt (e.g., benzenesulfonate or tartrate salt).

[8]





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